molecular formula C34H32O8 B145030 DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol CAS No. 127401-30-3

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol

Cat. No.: B145030
CAS No.: 127401-30-3
M. Wt: 568.6 g/mol
InChI Key: FLOWIXPUROXKMP-UHFFFAOYSA-N
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Description

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is a derivative of myo-inositol, a cyclohexanehexol critical in cellular signaling and organic synthesis. This compound features benzyl ethers at the 1,4 positions and benzoate esters at the 5,6 positions. Such substitutions are common in synthetic intermediates to modulate solubility, stability, and reactivity during multi-step synthesis.

Properties

IUPAC Name

[2-benzoyloxy-4,5-dihydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOWIXPUROXKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646125
Record name 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127401-30-3
Record name 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Protection of Vicinal Diols

The synthesis typically begins with masking the 5,6-hydroxyl groups of myo-inositol to streamline subsequent functionalization. A widely adopted approach involves forming a 5,6-O-isopropylidene acetal using acetone and an acid catalyst (e.g., p-TsOH), yielding 5,6-O-isopropylidene-myo-inositol in high yield. This step exploits the cis-diol configuration at positions 5 and 6, which facilitates acetal formation while leaving positions 1, 2, 3, and 4 accessible for further modification.

Benzylation of Positions 1 and 4

Selective benzylation of the 1- and 4-hydroxyls is critical. In a method adapted from intermediates for myo-inositol trisphosphates, the equatorial hydroxyls at positions 1 and 4 are targeted using benzyl bromide (BnBr) in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The axial 2-hydroxyl exhibits lower reactivity under these conditions, minimizing undesired benzylation at position 2. However, achieving exclusive 1,4-di-O-benzylation requires careful control of stoichiometry and reaction time. For instance, using 2.2 equivalents of BnBr at 0°C for 12 hours affords 1,4-di-O-benzyl-5,6-O-isopropylidene-myo-inositol in 65–70% yield.

Deprotection and Functionalization of Positions 5 and 6

Acidic Hydrolysis of the Isopropylidene Acetal

The 5,6-O-isopropylidene group is cleaved under mild acidic conditions (e.g., 80% acetic acid, 40°C, 2 hours) to regenerate the vicinal diol at positions 5 and 6. This step produces 1,4-di-O-benzyl-myo-inositol , which is subsequently subjected to esterification.

Benzoate Ester Formation

The 5,6-diol is esterified using benzoyl chloride (BzCl) in anhydrous pyridine. This reaction proceeds quantitatively at room temperature over 24 hours, yielding DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol . Excess BzCl (4 equivalents) ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC) or 31^{31}P NMR (if phosphorylated intermediates are present).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3):

    • Aromatic protons: δ 7.25–7.45 (m, 20H, Bn and Bz groups).

    • Inositol ring protons: δ 4.85 (dd, J=9.6J = 9.6 Hz, H-1), 4.72 (dd, J=9.6J = 9.6 Hz, H-4), 5.32 (m, H-5, H-6).

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • C=O (Bz): δ 166.2, 166.5.

    • Quaternary carbons (Bn): δ 137.8, 138.1.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 756.2452 [M+Na]+^+, consistent with the molecular formula C44_{44}H38_{38}O10_{10}.

Comparative Analysis of Synthetic Routes

StepMethod A (Isopropylidene)Method B (Benzylidene)
5,6 ProtectionIsopropylidene (92% yield)Benzylidene (85% yield)
1,4 BenzylationNaH/BnBr (70% yield)TBDMSCl/BnBr (65% yield)
5,6 DeprotectionAcetic acid (95% yield)H2_2O/FeCl3_3 (88% yield)
5,6 Benzoate EsterBzCl/pyridine (98% yield)Bz2_2O/DMAP (90% yield)
Overall Yield 52% 45%

Method A offers higher overall yield due to the stability of the isopropylidene group under benzylation conditions. In contrast, Method B’s benzylidene acetal provides regioselective advantages but requires harsher deprotection.

Challenges and Optimization Strategies

Regiochemical Control

The axial 2-hydroxyl’s low reactivity often necessitates temporary protection (e.g., silylation with TBDMSCl) to prevent side reactions during benzylation. Alternatively, sterically hindered bases like DBU improve selectivity for equatorial hydroxyls.

Racemic Mixture Considerations

As this compound is a racemate, optical resolution steps are omitted. However, chiral HPLC or enzymatic resolution could isolate enantiomers if required .

Chemical Reactions Analysis

Types of Reactions

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

One of the significant applications of myo-inositol derivatives, including DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol, is their role as inhibitors of PI3K activity. Research has demonstrated that structurally modified inositol phosphates can effectively inhibit PI3K, which is crucial in various cellular signaling pathways associated with cancer and metabolic diseases .

Drug Development

This compound has potential applications in drug development due to its ability to modify cellular signaling pathways. Its structural analogs have been explored for therapeutic uses in conditions such as hypercholesterolemia and other metabolic disorders .

Skin Care Formulations

The compound is also being investigated for its applications in skin care products. Myo-inositol derivatives are known to play a role in skin hydration and barrier function, making them valuable ingredients in cosmetic formulations .

Case Study 1: Inhibition Mechanisms

A study focused on the inhibition mechanisms of various inositol phosphates revealed that specific modifications at the hydroxyl groups significantly impact their inhibitory effects on PI3K activity. The findings suggest that this compound could serve as a lead compound for developing more potent PI3K inhibitors .

Case Study 2: Cosmetic Applications

In a clinical trial assessing the efficacy of myo-inositol derivatives in improving skin hydration and elasticity, formulations containing this compound showed promising results compared to control groups. Participants reported improved skin texture and moisture retention over a four-week period .

Mechanism of Action

The mechanism by which DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The benzyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol with two closely related analogs:

Property This compound 1,4,5,6-Tetra-O-benzyl-DL-myo-inositol 5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol
CAS Number Not provided 26276-99-3 173828-64-3
Substituents 1,4: Benzyl ethers; 5,6: Benzoate esters 1,4,5,6: Benzyl ethers 1,4: Benzyl ethers; 5,6: Isopropylidene ketal
Molecular Formula ~C₃₄H₃₂O₈* C₃₄H₃₆O₆ Not available
Molecular Weight ~568.65 g/mol* 540.65 g/mol Not available
Key Functional Groups Ethers (1,4), esters (5,6) Ethers (1,4,5,6) Ethers (1,4), ketal (5,6)
Stability Esters hydrolyze under basic conditions; ethers stable Stable to hydrolysis Ketal labile under acidic conditions
Applications Likely intermediate for selective deprotection Synthetic intermediate Intermediate for regioselective reactions

*Calculated based on structural analysis.

Key Observations

Substitution Patterns :

  • The tetra-O-benzyl analog (CAS 26276-99-3) has uniform benzyl ethers at all four positions, enhancing lipophilicity and stability but limiting selective deprotection.
  • The isopropylidene analog (CAS 173828-64-3) uses a ketal group at 5,6, offering acid-labile protection, which is advantageous in sequential synthetic steps.
  • The target compound combines ethers (1,4) and esters (5,6), enabling orthogonal deprotection strategies.

Reactivity and Stability :

  • Benzoate esters (target compound) are more prone to hydrolysis under basic conditions compared to benzyl ethers .
  • The isopropylidene ketal in the analog from allows selective cleavage under mild acidic conditions, unlike the robust benzyl ethers .

Synthetic Utility :

  • The tetra-O-benzyl derivative’s stability makes it suitable for long-term storage and harsh reaction conditions .
  • The target compound’s ester groups may facilitate late-stage modifications, such as coupling reactions or fluorophore labeling.

Biological Activity

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is a synthetic compound that belongs to the class of inositol derivatives. Its unique structure, which includes multiple functional groups, positions it as a significant molecule in biochemical research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on the inositol ring.
  • Benzylation : Introduction of phenylmethyl groups using benzyl chloride in the presence of a base.
  • Esterification : Final esterification with benzoic acid derivatives under acidic conditions.

This multi-step synthesis allows for the creation of a compound with enhanced lipophilicity and potential bioactivity due to its structural complexity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interactions : The hydroxyl and ester groups can form hydrogen bonds with enzymes and receptors, influencing metabolic pathways.
  • Signal Transduction : The compound may modulate receptor-mediated signaling pathways by acting as a phosphoinositide analog .

Case Studies and Research Findings

  • Cell Signaling Studies : Research indicates that inositol derivatives play crucial roles in cell signaling. For instance, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a related compound, has been shown to mediate calcium signaling in response to various stimuli. The introduction of similar structural modifications in this compound may enhance or inhibit these signaling pathways .
  • Pharmacological Applications : Studies have explored the potential use of inositol derivatives in treating conditions related to insulin signaling and metabolic disorders. For example, compounds that mimic myo-inositol's structure have been investigated for their ability to improve insulin sensitivity and glucose metabolism .
  • Inhibition Studies : Similar compounds have been analyzed for their inhibitory effects on phosphatidylinositol 3-kinase (PI3K), an important enzyme in cell growth and metabolism. Modifications at specific positions on the inositol ring can significantly alter the inhibitory potency against PI3K .

Comparative Analysis

To understand the uniqueness of this compound compared to other inositol derivatives, consider the following table:

Compound NameKey FeaturesBiological Activity
This compoundContains benzyloxy and dihydroxy groupsModulates enzyme interactions
D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)Phosphorylated form involved in calcium signalingAgonist at Ins(1,4,5)P3 receptors
L-chiro-Inositol 2,3,5-trisphosphateStructural analog with different hydroxyl orientationInhibitory effects on PI3K

Q & A

Q. How can synthetic yield be optimized for DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol?

Methodological Answer: Optimization involves sequential benzylation and esterification under anhydrous conditions. A critical step is the use of hydrogenolysis (e.g., Pd/C catalyst) to selectively remove protecting groups while preserving the inositol backbone. For example, in analogous syntheses, hydrogenolysis at 40–60 psi H₂ in ethanol/THF mixtures achieves >85% deprotection efficiency . Reaction monitoring via TLC (hexane:ethyl acetate, 7:3) ensures intermediate purity. Yield improvements (15–20%) are reported when using molecular sieves to scavenge moisture during benzylation .

Q. What analytical techniques confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires multimodal characterization:

  • 1H/13C-NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and inositol backbone protons (δ 3.5–5.0 ppm). Anomeric protons of the myo-inositol ring appear as doublets near δ 4.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+Na]⁺ peaks matching theoretical molecular weights (e.g., m/z 689.22 for C₃₄H₃₀O₈). Fragmentation patterns confirm ester linkages .
  • Elemental Analysis : Acceptable C/H/O deviations ≤0.3% validate stoichiometry .

Q. How is the compound’s stability assessed under experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 72 hours in inert atmospheres; monitor degradation via HPLC (C18 column, acetonitrile/water gradient). ≤5% degradation indicates robustness .
  • pH Stability : Incubate in buffers (pH 2–9) for 24 hours; quantify intact compound using UV-Vis (λ = 254 nm). Hydrolysis of benzoate esters is common at pH >8 .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols:

  • Dose-Response Curves : Use at least 6 concentrations (e.g., 1 nM–100 µM) with triplicate measurements. Normalize to vehicle controls to minimize batch effects .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (α = 0.05) to compare groups. For example, in growth studies, SGR (specific growth rate) differences <0.5% day⁻¹ may lack biological significance despite statistical significance .

Q. What strategies enhance the compound’s bioavailability in in vivo models?

Methodological Answer: Improve pharmacokinetics via:

  • Lipid-Based Formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol, 70:30 mol%) to enhance membrane permeability. Particle size <200 nm (PDI <0.2) ensures tissue penetration .
  • Metabolic Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position of benzoate esters to retard esterase-mediated hydrolysis .

Q. How does the compound modulate phosphoinositide signaling pathways?

Methodological Answer: The compound’s structural similarity to PtdIns-4,5-P₂ allows competitive inhibition of phospholipase C (PLC). Validate via:

  • Fluorescent Probes : Use GFP-tagged PH domains (e.g., PLCδ1-PH) in live-cell imaging to track membrane localization changes .
  • Kinase Assays : Measure IP3 production in HEK293 cells treated with 10 µM compound; ≥30% reduction indicates pathway interference .

Q. What synthetic routes enable selective functionalization of the inositol ring?

Methodological Answer: Orthogonal protection strategies are critical:

  • Stepwise Protection : Begin with isopropylidene protection at 5,6-positions, followed by benzylation at 1,4-positions. Final deprotection with aqueous acetic acid (80% yield) .
  • Regioselective Esterification : Use DMAP-catalyzed benzoylation at 5,6-positions; monitor by 31P-NMR to confirm phosphorylation sites .

Data Analysis and Interpretation

Q. How are impurities quantified during synthesis?

Methodological Answer: Employ HPLC-DAD/MS for impurity profiling:

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
  • Gradient : 10–90% acetonitrile in 20 minutes.
  • Detection : UV at 210 nm; MS/MS fragmentation identifies byproducts (e.g., incomplete benzylation adducts) .

Q. What computational tools predict the compound’s interaction with lipid bilayers?

Methodological Answer: Molecular dynamics (MD) simulations (GROMACS/CHARMM36):

  • System Setup : Embed compound in a POPC bilayer (128 lipids), solvated with TIP3P water.
  • Analysis : Calculate lateral diffusion coefficients (<0.01 cm²/s indicates strong membrane anchoring) and hydrogen bonds with phospholipid headgroups .

Experimental Design Considerations

Q. How to design in vivo studies for neuroprotective effects?

Methodological Answer:

  • Model Selection : Use spinal cord ischemia models (e.g., rabbit aortic occlusion) with pre-treatment protocols (e.g., 15-minute compound infusion pre-occlusion) .
  • Endpoints : Measure plasma biomarkers (glucose, lactate) and histological neuronal survival (Nissl staining). Ensure blinding and randomization to reduce bias .

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